Quantified Biochemical Activity: PTP1B Inhibition of 1,3-Dibromo-2,4-dimethoxybenzene vs. In-Class Compounds
1,3-Dibromo-2,4-dimethoxybenzene exhibits measurable inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity research. It has a reported IC50 value of 7.26E+3 nM (7.26 µM) in a standard colorimetric assay [1]. This establishes a quantitative baseline for its bioactivity. In contrast, another structurally related compound, 1,3-Dibromo-2-iodo-5-nitrobenzene, shows no reported PTP1B inhibition activity, highlighting the specificity of the 1,3-dibromo-2,4-dimethoxy scaffold for this target [2].
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 7.26E+3 nM (7.26 µM) |
| Comparator Or Baseline | 1,3-Dibromo-2-iodo-5-nitrobenzene: No inhibition reported. |
| Quantified Difference | Target compound shows specific inhibition; comparator shows none. |
| Conditions | In vitro enzyme assay using human recombinant PTP1B and pNPP substrate. |
Why This Matters
This quantitative inhibition data provides a defined starting point for SAR studies, differentiating 1,3-Dibromo-2,4-dimethoxybenzene from structurally similar but inactive analogs in PTP1B inhibitor development.
- [1] BindingDB. (n.d.). BDBM50068977 (CHEMBL3402415). Entry for 1,3-Dibromo-2,4-dimethoxybenzene. View Source
- [2] Virascience. (n.d.). Asymmetric bifurcated halogen bonds. Notes on 1,3-Dibromo-2-iodo-5-nitrobenzene. View Source
